Diphenylacetaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21645. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLGFGBLKOIZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241575 | |

| Record name | Acetaldehyde, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-91-1 | |

| Record name | Diphenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLACETALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylacetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMF2B8R7DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenylacetaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetaldehyde, a significant organic compound, possesses a unique structural framework and chemical characteristics that make it a valuable intermediate in various synthetic applications. This technical guide provides an in-depth overview of the chemical properties, structural details, and key experimental protocols related to this compound. Furthermore, it explores the involvement of structurally similar aldehydes in biological signaling pathways, offering insights for drug development professionals.

Chemical Properties and Structure

This compound, with the IUPAC name 2,2-diphenylacetaldehyde, is a solid, colorless to yellow compound. Its chemical identity and key physical properties are summarized below.

Structural Identifiers

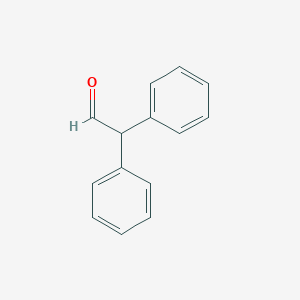

The structure of this compound is characterized by an acetaldehyde core with two phenyl group substituents on the alpha-carbon.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

| Identifier | Value |

| IUPAC Name | 2,2-diphenylacetaldehyde[1] |

| SMILES String | C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2[1] |

| InChI | InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H[1] |

| InChIKey | HLLGFGBLKOIZOM-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1][2][3][4] |

| Melting Point | 50 °C | [5] |

| Boiling Point | 315 °C (lit.) | [2][5][6][7] |

| Density | 1.106 g/mL at 25 °C (lit.) | [2][5][6][7] |

| Refractive Index (n20/D) | 1.589 (lit.) | [2][5][7] |

| Flash Point | 113 °C (closed cup) | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the isomerization of trans-stilbene oxide.

Materials:

-

trans-Stilbene oxide

-

Reagent benzene

-

Boron trifluoride etherate

-

Water

-

Magnesium sulfate (optional)

Procedure:

-

In a 1-liter separatory funnel, dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 mL of reagent benzene.

-

Add 13.2 mL (0.1 mole) of boron trifluoride etherate to the solution.

-

Swirl the solution and allow it to stand for 1 minute. Longer reaction times can significantly decrease the yield.

-

Wash the solution with two 300-mL portions of water.

-

Separate the organic layer.

-

To obtain an anhydrous product, distill the benzene from the solution. Alternatively, the benzene solution can be dried over magnesium sulfate, followed by removal of the benzene under reduced pressure, though this may result in a product contaminated with water.

-

Purify the residual crude aldehyde by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm.

Characterization: The product can be characterized by forming its 2,4-dinitrophenylhydrazone derivative, which has a melting point of 146.8–147.8°C.

Diagram 2: Synthesis Workflow

Workflow for the synthesis of this compound.

Purification by Column Chromatography

While distillation is a common purification method, column chromatography can also be employed for the purification of this compound, particularly for removing polar impurities.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Petroleum ether

-

Ethyl acetate

-

Glass column

-

Collection flasks

Procedure:

-

Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., petroleum ether with a small percentage of ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent system, such as petroleum ether or a mixture with a low percentage of ethyl acetate (e.g., 98:2 petroleum ether:ethyl acetate).

-

Fraction Collection: Collect fractions in separate flasks. Monitor the separation using thin-layer chromatography (TLC).

-

Gradient Elution (Optional): If the compound does not elute with the initial solvent system, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

-

Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Analytical Methods

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

The typical solvent used is CDCl₃, with tetramethylsilane (TMS) as an internal standard.[8]

Sample Preparation (Thin Film Method for Liquids/Low-Melting Solids):

-

Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.

-

If this compound is in its liquid state (above its melting point), place a small drop onto one salt plate.

-

Place the second salt plate on top and gently rotate to create a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

Sample Preparation (KBr Pellet Method for Solids):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder.

Data Acquisition:

-

Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on the structurally similar compound, phenylacetaldehyde (PAA), provides valuable insights. PAA has been shown to exhibit anti-cancer properties by targeting cancer stem cells.

A study on breast cancer stem cells demonstrated that PAA induces the production of reactive oxygen species (ROS) and regulates the Stat3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[6] The persistent activation of the STAT3 pathway is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[9][10][11][12][13] PAA was found to inhibit the phosphorylation of Stat3, thereby downregulating its activity and leading to the induction of apoptosis and inhibition of tumor growth.[6]

Diagram 3: Phenylacetaldehyde (PAA) and the Stat3 Signaling Pathway

Proposed mechanism of PAA-induced apoptosis via ROS and Stat3 inhibition.

Given the structural similarity between this compound and phenylacetaldehyde, it is plausible that this compound could exhibit similar biological activities and interact with related signaling pathways. This presents a potential avenue for further research and drug development.

Conclusion

This compound is a well-characterized organic compound with established synthetic and analytical protocols. Its chemical properties and structure make it a versatile building block in organic chemistry. The emerging research on the biological activities of structurally related aldehydes, particularly their interaction with cancer-related signaling pathways like Stat3, highlights the potential of this compound and its derivatives as subjects for future investigation in the field of drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. youtube.com [youtube.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diphenylacetaldehyde. It includes detailed experimental protocols for data acquisition and presents the spectral data in a clear, tabular format for easy reference and comparison. Additionally, this guide features visualizations of key concepts and workflows in NMR spectroscopy to aid in understanding and application.

Introduction to NMR Spectroscopy in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] In the fields of drug discovery and development, NMR is an indispensable tool for elucidating the structure of small organic molecules, characterizing drug-target interactions, and assessing the purity and stability of pharmaceutical compounds. The ability to obtain high-resolution structural information in solution makes NMR a versatile method for studying molecules in a state that closely mimics their biological environment.

This guide focuses on the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound, an organic compound of interest in various chemical and pharmaceutical research areas.

Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.94 | Doublet (d) | 2.4 | Aldehyde CHO |

| 7.40 - 7.21 | Multiplet (m) | - | Aromatic C₆H₅ |

| 4.88 | Doublet (d) | 2.4 | Methine CH |

¹³C NMR Spectral Data

The following ¹³C NMR spectral data is based on predicted values. Experimental data from spectral databases was not fully accessible for direct inclusion.

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Aldehyde C=O |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~60 | Methine CH |

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans (NS): 1024

-

Acquisition Time (AQ): ~1.5 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 250 ppm

-

Temperature: 298 K

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in NMR spectroscopy.

Fundamental Principle of NMR Spectroscopy

References

Diphenylacetaldehyde: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Diphenylacetaldehyde, covering its chemical properties, synthesis, metabolic pathways, and potential biological effects. This guide includes detailed experimental protocols and visual representations of key pathways to facilitate further investigation into this compound.

Core Chemical and Physical Properties

This compound is an aromatic aldehyde with the chemical formula C₁₄H₁₂O. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 947-91-1 | [1][2] |

| Molecular Weight | 196.24 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₂O | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 315 °C (lit.) | |

| Density | 1.106 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.589 (lit.) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the isomerization of trans-stilbene oxide. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate.

Experimental Protocol: Isomerization of trans-Stilbene Oxide[1]

Materials:

-

trans-Stilbene oxide

-

Reagent-grade benzene

-

Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

-

Water

-

Separatory funnel (1 L)

-

Distillation apparatus

Procedure:

-

In a 1-liter separatory funnel, dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 mL of reagent-grade benzene.

-

To this solution, add 13.2 mL (0.1 mole) of boron trifluoride etherate.

-

Swirl the solution and allow it to stand for 1 minute. Note: Longer reaction times can lead to a significant decrease in the yield of this compound.

-

Wash the reaction mixture with two 300-mL portions of water.

-

Separate the organic layer and remove the benzene by distillation.

-

Purify the residual crude aldehyde by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm Hg.

Expected Yield: 29–32 g (74–82%).

Biological Significance and Metabolism

While specific studies on the biological effects of this compound are limited, valuable insights can be drawn from research on the closely related compound, phenylacetaldehyde. Aldehydes are known to be reactive molecules that can interact with biological systems.

Metabolic Pathway

The metabolism of phenylacetaldehyde, and likely this compound, primarily involves oxidation to its corresponding carboxylic acid, catalyzed by aldehyde dehydrogenase (ALDH) and aldehyde oxidase.[3] This detoxification pathway is crucial in preventing the accumulation of potentially toxic aldehydes.

Below is a diagram illustrating the probable metabolic fate of this compound.

Caption: Proposed metabolic pathway of this compound.

Potential Cellular Effects and Signaling Pathways

Aldehydes are known to induce oxidative stress, which can, in turn, affect various cellular signaling pathways. While direct evidence for this compound is scarce, it is plausible that it could modulate pathways sensitive to reactive oxygen species (ROS) and electrophilic stress.

Oxidative Stress and Related Signaling

Aldehydes can lead to the generation of ROS, which can activate stress-responsive signaling cascades such as the NF-κB and MAPK pathways.[4][5] The Nrf2 pathway, a master regulator of the antioxidant response, is also often activated by electrophilic compounds. The interplay between Nrf2 and NF-κB is critical in determining the cellular outcome of oxidative stress.[6]

The diagram below illustrates the potential impact of aldehyde-induced oxidative stress on key signaling pathways.

Caption: Potential cellular effects of this compound.

Recommended Experimental Protocols

To investigate the biological activities of this compound, a series of in vitro assays can be employed. The following protocols provide a starting point for assessing its cytotoxicity and its potential to inhibit key metabolic enzymes.

Cytotoxicity Assessment using LDH Assay[7][8]

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells.

Materials:

-

Target cells (e.g., HepG2, SH-SY5Y)

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium

-

LDH cytotoxicity assay kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).

-

Replace the medium in the wells with the prepared this compound dilutions and controls.

-

Incubate the plate for a predetermined time (e.g., 24, 48 hours) under standard cell culture conditions.

-

After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

-

Incubate at room temperature for the recommended time, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay[9][10]

This protocol is adapted from commercially available ALDH inhibitor screening kits and can be used to assess the inhibitory potential of this compound on ALDH activity.

Materials:

-

Purified aldehyde dehydrogenase (e.g., from bovine liver)

-

Aldehyde dehydrogenase inhibitor screening kit (containing buffer, substrate, and detection reagents)

-

This compound stock solution

-

Known ALDH inhibitor (e.g., disulfiram) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. Include a vehicle control.

-

In a 96-well plate, add the ALDH enzyme solution to each well.

-

Add the this compound dilutions, positive control, and vehicle control to the respective wells.

-

Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ALDH substrate (e.g., acetaldehyde) and co-factor (e.g., NAD⁺) mixture provided in the kit.

-

Immediately monitor the change in absorbance over time at the recommended wavelength (e.g., 340 nm for NADH formation or a colorimetric endpoint for coupled reactions).

-

Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

If significant inhibition is observed, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for screening for ALDH inhibition.

Caption: Workflow for an ALDH inhibition assay.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and pathway diagrams offer a framework for further investigation into the biological activities and potential applications of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]

- 3. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of 2,2-Diphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-diphenylacetaldehyde. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in organic synthesis. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a workflow diagram for its synthesis.

Core Physical and Chemical Properties

2,2-Diphenylacetaldehyde, also known as diphenylethanal, is an aromatic aldehyde with the chemical formula C₁₄H₁₂O.[1] At room temperature, it typically presents as a colorless to pale yellow liquid, which may darken upon exposure to light due to gradual oxidation.[1] The presence of two bulky phenyl groups significantly influences its steric hindrance and reactivity.[1]

| Property | Value | Source |

| IUPAC Name | 2,2-diphenylacetaldehyde | [1][2] |

| CAS Number | 947-91-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O | [1][4] |

| Molecular Weight | 196.24 g/mol | [2][3] |

| Molar Mass | 196.2450 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Form | Liquid | [3][4][5] |

| Property | Value | Source |

| Melting Point | 21 °C (294.15 K) to 50 °C | [1][4] |

| Boiling Point | 115-117 °C at 0.6 mmHg; 315 °C (lit.) | [3][4][5][6][7][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][6] |

| Density | 1.106 g/mL at 25 °C (lit.) to 1.1110 g/cm³ | [1][3][4][5][6][8] |

| Refractive Index | n20/D 1.589 (lit.) to 1.5875–1.5877 at 25°C | [3][4][5][6][7][8] |

| Solvent | Solubility | Source |

| Water | Sparingly soluble | [1] |

| Ethanol | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Chloroform | Soluble | [1] |

The hydrophobic nature of the two phenyl groups contributes to its limited solubility in aqueous solutions and preference for organic solvents.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of 2,2-diphenylacetaldehyde and general methodologies for the determination of its key physical properties.

This procedure is adapted from a well-established method illustrating the isomerization of epoxides to carbonyl compounds.[7]

Materials:

-

trans-Stilbene oxide (free of trans-stilbene)

-

Reagent benzene

-

Boron trifluoride etherate (redistilled)

-

Magnesium sulfate (for drying, optional)

Procedure:

-

A solution of 39.2 g (0.2 mole) of trans-stilbene oxide in 450 ml of reagent benzene is prepared in a 1-liter separatory funnel.[7]

-

To this solution, 13.2 ml (0.1 mole) of boron trifluoride etherate is added.[7]

-

The solution is swirled and allowed to stand for 1 minute. It is crucial to adhere to this reaction time, as longer durations can significantly decrease the yield.[7]

-

The reaction mixture is then washed with two 300-ml portions of water.[7]

-

The organic layer is separated, and the benzene is removed by distillation to ensure an anhydrous product.[7]

-

The resulting crude aldehyde is purified by distillation under reduced pressure. The final product is collected at 115–117°C/0.6 mm.[7]

This method typically yields 29–32 g (74–82%) of 2,2-diphenylacetaldehyde.[7] The identity of the product can be confirmed by forming the 2,4-dinitrophenylhydrazone derivative, which should have a melting point of 146.8–147.8°C.[7]

The determination of the physical properties of organic compounds like 2,2-diphenylacetaldehyde follows standard laboratory techniques.[9][10][11]

-

Melting Point: The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state.[10] It is typically determined using a melting point apparatus where a small sample in a capillary tube is heated, and the temperature range of melting is observed.[10]

-

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[10] For liquids, this is often determined by simple distillation. The liquid is heated in a flask, and the temperature of the vapor is measured with a thermometer as it passes into a condenser.[10]

-

Density: The density of a liquid can be determined by measuring the mass of a known volume of the substance. This is typically done using a pycnometer or a density meter.

-

Solubility: The solubility of a compound in various solvents is determined by adding a small amount of the solute to a given volume of the solvent and observing whether it dissolves.[11] This can be done at different temperatures to assess the temperature dependence of solubility.

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for 2,2-diphenylacetaldehyde as described in the experimental protocol.

Caption: Synthesis and purification of 2,2-diphenylacetaldehyde.

Reactivity and Applications

As an aldehyde, 2,2-diphenylacetaldehyde is susceptible to nucleophilic addition reactions.[1] It serves as a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals, fragrances, and flavors.[1] For instance, it is used in the synthesis of vinylindoles through condensation reactions and in the olefination of aldehydes with ethyl diazoacetate.

Safety and Handling

2,2-Diphenylacetaldehyde is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety goggles and gloves. It is recommended to handle this compound in a well-ventilated area or a fume hood. For storage, it should be kept in an inert atmosphere and can be stored in a freezer under -20°C.[4]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Diphenylacetaldehyde | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 947-91-1 [sigmaaldrich.com]

- 4. This compound | 947-91-1 [chemicalbook.com]

- 5. 联苯乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,2-Diphenylacetaldehyde, CAS No. 947-91-1 - iChemical [ichemical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Preliminary Qualitative Analysis of some Organic Compounds | Organic Chemistry Tutorial [curlyarrows.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

Diphenylacetaldehyde reaction with Grignard reagents

An In-depth Technical Guide on the Reaction of Diphenylacetaldehyde with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between this compound and Grignard reagents, a cornerstone of organic synthesis for carbon-carbon bond formation. The document details the reaction mechanism, provides specific examples with quantitative data, outlines detailed experimental protocols, and discusses the relevance of this chemical transformation in the context of pharmaceutical development.

Core Reaction and Mechanism

The Grignard reaction is a fundamental organometallic reaction involving the nucleophilic addition of an organomagnesium halide (Grignard reagent, R-Mg-X) to an electrophilic carbonyl group.[1][2][3] In the case of this compound, the aldehyde's carbonyl carbon is the electrophilic site. The reaction proceeds in two main stages:

-

Nucleophilic Addition: The Grignard reagent, behaving as a strong nucleophile due to the highly polarized carbon-magnesium bond, attacks the carbonyl carbon of this compound. This breaks the C=O pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[4][5]

-

Acidic Workup: The intermediate magnesium alkoxide is then hydrolyzed, typically with a dilute acid (e.g., HCl or H₂SO₄), to protonate the oxygen atom, yielding the final secondary alcohol product and magnesium salts.[1][6]

The reaction with this compound is particularly significant as it creates a new stereocenter. Given the existing chiral center at the alpha-carbon (bearing two phenyl groups), the reaction leads to the formation of diastereomers. The stereochemical outcome can often be predicted by models of asymmetric induction, such as Cram's Rule, which considers the steric hindrance of the substituents on the adjacent chiral center.[7]

Caption: General mechanism of the Grignard reaction with this compound.

Data Presentation: Reactions and Yields

The reaction of this compound with various Grignard reagents produces a range of secondary alcohols. The choice of the Grignard reagent determines the "R" group added to the carbonyl carbon.

| Grignard Reagent (R-MgX) | Reagent Name | Product Name | Typical Solvent | Yield (%) |

| CH₃MgBr | Methylmagnesium Bromide | 1,1-Diphenylpropan-2-ol | Diethyl ether or THF | ~70-85% |

| CH₃CH₂MgBr | Ethylmagnesium Bromide | 1,1-Diphenylbutan-2-ol | Diethyl ether or THF | ~75-90% |

| C₆H₅MgBr | Phenylmagnesium Bromide | 1,1,2-Triphenylethanol | Diethyl ether or THF | ~80-95% |

Note: Yields are estimates based on typical Grignard reactions with aldehydes and may vary depending on specific experimental conditions, purity of reagents, and scale.

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of 1,1-Diphenylbutan-2-ol via the reaction of this compound with ethylmagnesium bromide.

Materials and Equipment

-

Materials: Magnesium turnings, bromoethane, this compound, anhydrous diethyl ether, 3M hydrochloric acid, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, iodine crystal (for initiation).

-

Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, calcium chloride drying tube, rotary evaporator, standard laboratory glassware.

Protocol Steps

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 110°C overnight) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the highly reactive Grignard reagent.[6][8]

-

Preparation of Ethylmagnesium Bromide:

-

Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the three-necked flask.

-

Assemble the flask with the dropping funnel and reflux condenser (topped with a CaCl₂ drying tube).

-

Prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated by gentle warming or the iodine crystal, evidenced by bubbling and a cloudy appearance.[9]

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring until most of the magnesium is consumed.[10] The resulting gray-brown solution is the Grignard reagent.

-

-

Reaction with this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flask.

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add the this compound solution dropwise to the stirred, cooled Grignard reagent via the dropping funnel. This reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 3M HCl dropwise until all solids dissolve and the aqueous layer is acidic.[6] This hydrolyzes the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

-

Characterization:

-

The crude 1,1-diphenylbutan-2-ol can be purified by column chromatography or recrystallization.

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine its melting point.

-

Caption: A typical workflow for the Grignard synthesis of a secondary alcohol.

Applications in Drug Development

Grignard reagents are indispensable tools in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[11][12][13] Their ability to efficiently form new carbon-carbon bonds is crucial for building the molecular skeletons of many drugs.[11][14]

-

Synthesis of Chiral Alcohols: The reaction of Grignard reagents with aldehydes is a primary method for producing chiral secondary alcohols.[2] Many drug molecules are chiral, and their biological activity is often dependent on a specific stereoisomer. The diastereoselective nature of the addition to α-chiral aldehydes like this compound is therefore highly relevant.

-

Building Blocks for Complex Molecules: The alcohol products from this reaction can serve as versatile intermediates, readily undergoing further transformations (e.g., oxidation, substitution) to build more complex structures found in pharmaceuticals such as anti-cancer agents or cardiovascular drugs.[11][13] For instance, the synthesis of Tamoxifen, a breast cancer drug, utilizes a Grignard reaction.[13][14]

-

Scalability: While sensitive to conditions, Grignard reactions are well-understood and have been proven to be robust and scalable, making them suitable for large-scale pharmaceutical manufacturing.[15]

References

- 1. britthipple.com [britthipple.com]

- 2. leah4sci.com [leah4sci.com]

- 3. Topics in Organic Chemistry: Grignard Reagents - Reactions, Mechanism, and Handling Procedures [chemistrywithdrsantosh.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. community.wvu.edu [community.wvu.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. nbinno.com [nbinno.com]

- 12. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 13. Grignard Reagents Market: Pharmaceutical Industry to Remain the Dominating End User Segment Throughout the Forecast Period: NAFTA and Europe Industry Analysis and Opportunity Assessment, 2016 - 2026 [prnewswire.com]

- 14. researchgate.net [researchgate.net]

- 15. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanisms of Diphenylacetaldehyde Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetaldehyde is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its formation mechanisms is crucial for optimizing existing synthetic routes and developing novel, efficient methodologies. This technical guide provides a comprehensive overview of the primary pathways to this compound, complete with detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to elucidate the complex chemical transformations.

Core Mechanisms of Formation

This compound can be synthesized through several distinct chemical pathways. The most prominent and widely studied of these are:

-

Pinacol Rearrangement of 1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin)

-

Acid-Catalyzed Rearrangement of Stilbene Oxide

-

Oxidative Rearrangement of Stilbene

-

Strecker Degradation of Phenylalanine

This guide will delve into the intricacies of each of these mechanisms, providing the necessary data and protocols for their practical application.

Pinacol Rearrangement of 1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin)

The pinacol rearrangement is a classic and powerful method for the conversion of 1,2-diols to aldehydes or ketones. In the case of hydrobenzoin, an acid-catalyzed rearrangement leads to the formation of this compound. The reaction proceeds through a carbocation intermediate, followed by a 1,2-hydride or 1,2-phenyl shift.

Mechanism of the Pinacol Rearrangement of Hydrobenzoin

The reaction is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a stable benzylic carbocation. A subsequent 1,2-hydride shift results in the formation of a resonance-stabilized carbocation, which upon deprotonation yields this compound.

Caption: Acid-catalyzed pinacol rearrangement of hydrobenzoin.

Experimental Protocols

Polymer-Mediated Pinacol Rearrangement of 1,2-Diphenylethane-1,2-diol

-

Catalyst: Poly(3,4-ethylenedioxythiophene) (PEDOT) or Polypyrrole (PPY).

-

Solvent: Hydrocarbon solvents.

-

Procedure: The 1,2-diol is subjected to the polymer catalyst in a hydrocarbon solvent. The heterogeneous nature of the reaction allows for facile recovery of the product and reuse of the polymer and solvent.

-

Advantages: This method offers mild reaction conditions, a simple workup, and aligns with green chemistry principles by avoiding strong mineral or Lewis acids.

Quantitative Data

| Starting Material | Catalyst | Solvent | Yield (%) | Reference |

| 1,2-Diphenylethane-1,2-diol | PEDOT or PPY | Hydrocarbon | 88 | [1] |

Acid-Catalyzed Rearrangement of Stilbene Oxide

The isomerization of stilbene oxide, particularly trans-stilbene oxide, in the presence of a Lewis acid catalyst is a highly efficient and common method for the preparation of this compound. Boron trifluoride etherate is a frequently used catalyst for this transformation.

Mechanism of the Rearrangement of Stilbene Oxide

The Lewis acid coordinates to the oxygen atom of the epoxide ring, facilitating ring-opening to form a carbocation intermediate. A subsequent 1,2-hydride shift leads to the formation of the more stable benzylic carbocation, which then rearranges to the final aldehyde product.

References

A Technical Guide to the Synthesis of Diphenylacetaldehyde: Discovery and Historical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, has a rich history of synthetic exploration. This technical guide provides an in-depth analysis of the discovery and evolution of its synthesis, presenting a comparative study of historical methodologies. Core to this whitepaper is the detailed presentation of experimental protocols, quantitative data summarized in structured tables, and visual representations of reaction pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the chemical formula (C₆H₅)₂CHCHO, is a valuable organic compound characterized by its aldehyde functional group attached to a diphenylmethyl substituent. Its structural motif is a precursor to a range of more complex molecules, making its efficient synthesis a topic of considerable interest in organic chemistry. This document traces the historical development of synthetic routes to this compound, offering a detailed examination of the key reactions and their procedural nuances.

Historical Synthetic Methodologies

The synthesis of this compound has been approached through various chemical transformations over the years. Early methods often involved rearrangements of phenyl-substituted precursors, while later developments introduced more direct and efficient routes. The following sections detail the most significant historical methods, complete with experimental protocols and quantitative data.

Isomerization of trans-Stilbene Oxide

One of the most well-documented and efficient early syntheses of this compound involves the acid-catalyzed isomerization of trans-stilbene oxide. This method, detailed in Organic Syntheses, provides a reliable route with good yields.

Reaction Mechanism: The reaction proceeds via a protonation of the epoxide oxygen, followed by a ring-opening to form a benzylic carbocation. A subsequent 1,2-hydride shift leads to the formation of the more stable carbocation, which upon deprotonation, yields this compound.

Experimental Protocol:

-

Materials:

-

trans-Stilbene oxide: 39.2 g (0.2 mole)

-

Reagent-grade benzene: 450 ml

-

Boron trifluoride etherate (redistilled): 13.2 ml (0.1 mole)

-

Water

-

-

Procedure:

-

A solution of 39.2 g (0.2 mole) of trans-stilbene oxide in 450 ml of reagent-grade benzene is prepared in a 1-liter separatory funnel.

-

To this solution, 13.2 ml (0.1 mole) of freshly redistilled boron trifluoride etherate is added.

-

The solution is swirled and allowed to stand for 1 minute.

-

The reaction mixture is then washed with two 300-ml portions of water.

-

The organic layer is separated, and the benzene is removed by distillation.

-

The residual crude aldehyde is purified by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm.

-

-

Yield: 29–32 g (74–82%)

The Darzens Glycidic Ester Condensation

The Darzens condensation provides a route to α,β-epoxy esters (glycidic esters), which can be subsequently hydrolyzed and decarboxylated to yield aldehydes. In the context of this compound synthesis, this involves the reaction of benzophenone with an α-haloacetate.

Reaction Pathway:

A Technical Guide to the Research Applications of Diphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetaldehyde, a versatile organic compound, serves as a crucial scaffold in medicinal chemistry, offering a foundation for the synthesis of a diverse array of bioactive molecules. This technical guide explores the potential research applications of this compound, focusing on its utility as a precursor for novel therapeutic agents. We delve into its role in the development of anticonvulsant, anti-inflammatory, and antimicrobial agents, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area. Furthermore, this guide presents hypothesized signaling pathways and experimental workflows to visually represent the potential mechanisms of action and research strategies associated with this compound derivatives.

Introduction

This compound ((C₆H₅)₂CHCHO) is an aromatic aldehyde that has garnered significant interest in the field of organic and medicinal chemistry.[1][2] Its unique structural features, characterized by the presence of two phenyl rings attached to an acetaldehyde moiety, provide a versatile platform for chemical modifications and the synthesis of a wide range of derivatives.[1] While its primary industrial application has been in the fragrance industry, emerging research highlights its potential as a key building block for the development of novel therapeutics. This guide aims to provide a comprehensive overview of the current and potential research applications of this compound in drug discovery and development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological studies.

Table 1: Physicochemical Properties of this compound [2][3][4]

| Property | Value |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 315 °C (lit.) |

| Density | 1.106 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.589 (lit.) |

| CAS Number | 947-91-1 |

The synthesis of this compound can be achieved through various methods, with one common approach being the reaction of 1,3-dibenzyl-benzimidazolium salts with benzyl magnesium chloride, followed by hydrolysis with oxalic acid. This method avoids the formation of amino alcohol byproducts, leading to a higher yield of the desired aldehyde.[5]

Potential Research Applications

The this compound scaffold has been explored for the development of compounds with a range of biological activities.

Anticonvulsant Activity

A significant area of research has focused on the synthesis of this compound derivatives as potential anticonvulsant agents. Studies have shown that amides derived from 3,3-diphenylpropionic acid, a close structural analog of oxidized this compound, exhibit potent anticonvulsant properties.

Table 2: Anticonvulsant Activity of a Diphenylpropionic Acid Derivative (Compound 3q) [6]

| Test | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | 31.64 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 75.41 |

| 6-Hz Seizure (32 mA) | 38.15 |

These findings suggest that the diphenyl moiety is a key pharmacophore for anticonvulsant activity, potentially through interaction with neuronal voltage-sensitive sodium channels.[6] The synthesis of various N-substituted diphenylacetamides has also been explored, with some compounds showing promising activity in MES and scPTZ seizure models in mice.[7][8]

Anti-inflammatory Activity

While direct studies on this compound are limited, research on the related compound phenylacetaldehyde suggests a potential anti-inflammatory role. Phenylacetaldehyde has been shown to attenuate Cutibacterium acnes-induced inflammation in keratinocytes and monocytes by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB signaling pathway.[9] This suggests that the this compound scaffold could be a valuable starting point for the design of novel anti-inflammatory agents. Potential mechanisms could involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[10][11][12][13]

Antimicrobial Activity

Derivatives of diphenylamine, which shares structural similarities with this compound, have demonstrated significant antimicrobial and antifungal activities.[1] For instance, certain 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives have shown notable efficacy against various bacterial and fungal strains.[14] This indicates that the diphenyl scaffold could be incorporated into novel antimicrobial drug design. The mechanism of action for aldehydes as antimicrobials often involves their reaction with microbial proteins, leading to impaired biochemical processes and cell death.[15]

Cytotoxicity and Anticancer Potential

The cytotoxic effects of various derivatives containing the diphenyl moiety have been investigated against several cancer cell lines. For example, certain salicylaldehyde hydrazones have demonstrated potent cytotoxic activity against leukemia and breast cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[2] While direct data for this compound is scarce, the known cytotoxicity of related compounds warrants further investigation into its potential as a scaffold for anticancer drug development.

Table 3: Exemplary IC₅₀ Values of Structurally Related Compounds against Cancer Cell Lines [2][16][17][18][19][20]

| Compound Type | Cell Line | IC₅₀ (µM) |

| Salicylaldehyde Hydrazone | HL-60 (Leukemia) | < 0.06 |

| Salicylaldehyde Hydrazone | MCF-7 (Breast Cancer) | 0.23 |

| Pyridodipyrimidine Derivative | HEPG-2 (Liver Cancer) | 6.9 |

| Arylpropyl Sulfonamide | PC-3 (Prostate Cancer) | 29.2 |

| Arylpropyl Sulfonamide | HL-60 (Leukemia) | 20.7 |

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key in vitro assays relevant to the potential applications of this compound derivatives.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation[16]

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.

-

Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a set of test tubes, add 2 ml of the 1% BSA solution.

-

Add 200 µl of the test compound or standard drug at various concentrations.

-

The control tube will contain 2 ml of BSA solution and 200 µl of the solvent.

-

Incubate the tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

In Vitro Cytotoxicity: MTT Assay[7][18][21]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at different concentrations.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µl of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Enzyme Inhibition Assay (General Protocol)[19][22][23]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates, cofactors, and detection methods will vary depending on the enzyme being studied (e.g., cyclooxygenase, lipoxygenase).

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the specific enzyme's optimal activity.

-

Prepare solutions of the enzyme, substrate, and any necessary cofactors.

-

Prepare stock solutions of the test compounds and a known inhibitor as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add the buffer, enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocities) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Signaling Pathways and Experimental Workflows

While direct evidence for the modulation of specific signaling pathways by this compound is still emerging, based on the observed biological activities of its derivatives, we can hypothesize potential mechanisms of action.

Hypothesized Anti-inflammatory Signaling Pathway

Given the anti-inflammatory potential suggested by related compounds, this compound derivatives may exert their effects by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways by a this compound derivative.

Experimental Workflow for Anticonvulsant Drug Discovery

The following workflow outlines a typical process for the synthesis and evaluation of novel anticonvulsant agents derived from this compound.

Caption: Workflow for the discovery of anticonvulsant drugs from this compound.

Hypothesized PI3K/Akt Signaling Pathway in Cell Survival

Should this compound derivatives exhibit cytotoxic or pro-survival effects, their mechanism might involve the PI3K/Akt signaling pathway, a critical regulator of cell fate.

Caption: Potential modulation of the PI3K/Akt signaling pathway by a this compound derivative.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research, particularly in the area of anticonvulsants, demonstrates the potential of its derivatives to yield potent and selective drug candidates. Further exploration of its anti-inflammatory, antimicrobial, and cytotoxic properties is warranted. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into the therapeutic potential of this intriguing molecule. Future studies should focus on elucidating the precise mechanisms of action of this compound derivatives and optimizing their pharmacological profiles for clinical development.

References

- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A novel two-step hierarchical quantitative structure-activity relationship modeling work flow for predicting acute toxicity of chemicals in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]

- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of cyclooxygenase-2 by diallyl sulfides (DAS) in HEK 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. PI3K-AKT signaling pathway | Proteintech [ptglab.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. medic.upm.edu.my [medic.upm.edu.my]

- 20. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Diphenylacetaldehyde safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Diphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 947-91-1). The information is intended for laboratory personnel and professionals in the field of drug development who may handle this chemical. Adherence to these guidelines is crucial for ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is an irritant and can cause significant harm if not handled correctly.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Signal Word: Warning[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation. [cite: t: 2]

-

H335: May cause respiratory irritation.[1]

GHS Pictogram:

-

Irritant[1]

Hazard Classes and Categories:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O | [1][3] |

| Molecular Weight | 196.24 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 315 °C (lit.) | [3] |

| Density | 1.106 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 113 °C / 235.4 °F (closed cup) | [2] |

| Refractive Index | n20/D 1.589 (lit.) | [3] |

| Storage Temperature | Recommended <15°C, store in freezer under -20°C in an inert atmosphere. | [3][4] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | [2][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., PVC, Neoprene) and clothing to prevent skin exposure. Contaminated gloves should be replaced. | [2][6] |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | [5][6] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Ensure eyewash stations and safety showers are close to the workstation. | [2] |

First Aid Measures

Immediate first aid is critical in the event of exposure. The following diagram outlines the appropriate response for different routes of exposure.

References

- 1. This compound | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 947-91-1 [chemicalbook.com]

- 4. This compound | 947-91-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Synthesis of 3-(2,2-diphenylvinyl)-1H-indole using Diphenylacetaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2,2-diphenylvinyl)-1H-indole, a vinylindole derivative with potential applications in medicinal chemistry and drug development. The synthesis is achieved through an acid-catalyzed condensation reaction between indole and diphenylacetaldehyde. This method offers a straightforward approach to accessing vinylindoles with bulky aromatic substituents, which are of interest for their potential biological activities. Included are detailed experimental procedures, data on reaction parameters, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Vinylindoles are a class of heterocyclic compounds that serve as versatile building blocks in organic synthesis and are present in various biologically active molecules. The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a vinyl group, particularly one with significant steric bulk like the 2,2-diphenylvinyl moiety, can significantly influence the biological profile of the indole scaffold. This document outlines a reliable method for the synthesis of 3-(2,2-diphenylvinyl)-1H-indole and discusses its potential relevance in the context of cancer drug development.

Data Presentation

The synthesis of 3-(2,2-diphenylvinyl)-1H-indole via acid-catalyzed condensation is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The following table summarizes representative quantitative data extrapolated from analogous reactions involving the condensation of indoles with α-branched aldehydes.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Trifluoroacetic Acid (TFA) (10) | Acetonitrile | 80 | 12 | 75-85 |

| 2 | p-Toluenesulfonic Acid (p-TsOH) (10) | Toluene | 110 (reflux) | 24 | 60-70 |

| 3 | Ytterbium (III) Triflate (Yb(OTf)₃) (5) | Dichloromethane | 40 (reflux) | 18 | 70-80 |

| 4 | Boron Trifluoride Etherate (BF₃·OEt₂) (15) | Dichloromethane | 25 (rt) | 24 | 55-65 |

Note: The yields are estimates based on similar reactions and may vary for the specific synthesis of 3-(2,2-diphenylvinyl)-1H-indole. Optimization of reaction conditions is recommended to achieve the best results.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Synthesis of 3-(2,2-diphenylvinyl)-1H-indole

This protocol describes the synthesis of 3-(2,2-diphenylvinyl)-1H-indole via a direct condensation reaction catalyzed by trifluoroacetic acid.

Materials:

-

Indole

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Acetonitrile (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add this compound (1.2 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2,2-diphenylvinyl)-1H-indole.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-(2,2-diphenylvinyl)-1H-indole.

Caption: Workflow for the synthesis of 3-(2,2-diphenylvinyl)-1H-indole.

Potential Biological Signaling Pathway

3-Substituted indole derivatives have been shown to exhibit anticancer properties by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. The NF-κB/PI3K/Akt/mTOR pathway is a critical regulator of these processes and a common target for anticancer drug development. The synthesized vinylindole may potentially act as an inhibitor within this pathway.

Caption: Potential inhibition of the NF-κB/PI3K/Akt/mTOR signaling pathway by 3-(2,2-diphenylvinyl)-1H-indole.

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets. 3-Substituted indoles, in particular, have been investigated as inhibitors of protein kinases, such as Src kinase, and modulators of key signaling pathways implicated in cancer, including the p53 and Akt pathways. The bulky 2,2-diphenylvinyl substituent of the title compound may confer specific binding properties and enhanced potency.

Potential areas of investigation for 3-(2,2-diphenylvinyl)-1H-indole and its analogs include:

-

Anticancer Agents: Evaluation of cytotoxic activity against a panel of human cancer cell lines to identify potential therapeutic leads.

-

Kinase Inhibitors: Screening against a panel of protein kinases to determine specific molecular targets.

-

Modulators of Cell Signaling: Investigating the effect of the compound on key signaling pathways, such as the NF-κB/PI3K/Akt/mTOR pathway, to elucidate its mechanism of action.

Conclusion

The acid-catalyzed condensation of indole with this compound provides an efficient route to 3-(2,2-diphenylvinyl)-1H-indole. This compound represents an interesting scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The provided protocols and data serve as a valuable resource for researchers interested in the synthesis and biological evaluation of this and related vinylindole derivatives. Further studies are warranted to fully explore the therapeutic potential of this class of compounds.

Application Notes and Protocols for the Olefination of Diphenylacetaldehyde with Wittig Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction